2,3-dichloro-3H-pyridin-6-one
Description
2,3-Dichloro-3H-pyridin-6-one is a halogenated pyridine derivative characterized by two chlorine substituents at positions 2 and 3 of the pyridine ring and a ketone group at position 6. The compound belongs to the 3H-pyridine tautomeric system, where the ketone at position 6 contributes to electron-withdrawing effects, stabilizing the ring structure. Its molecular formula is C₅H₃Cl₂NO, with a molecular weight of 178.99 g/mol.
Properties
Molecular Formula |
C5H3Cl2NO |
|---|---|
Molecular Weight |
163.99 g/mol |
IUPAC Name |
2,3-dichloro-3H-pyridin-6-one |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-2-4(9)8-5(3)7/h1-3H |
InChI Key |
NPVZARSPUHGYTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N=C(C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-3H-pyridin-6-one typically involves the chlorination of 3H-pyridin-6-one. One common method is the reaction of 3H-pyridin-6-one with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-3H-pyridin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyridinones.
Oxidation Reactions: The keto group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form dihydropyridinones or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide (NaNH₂) or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Substitution: Substituted pyridinones with various functional groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Dihydropyridinones or other reduced derivatives.
Scientific Research Applications
2,3-Dichloro-3H-pyridin-6-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-dichloro-3H-pyridin-6-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s chlorine atoms and keto group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
The structural and functional uniqueness of 2,3-dichloro-3H-pyridin-6-one becomes evident when compared to analogous pyridine compounds. Below is a detailed analysis based on substituent positions, electronic effects, and inferred physicochemical properties:
Substituent Position and Type
Key Observations :
- Electronic Effects : The ketone at position 6 in this compound strongly withdraws electron density, deactivating the ring toward electrophilic substitution. In contrast, methoxy groups in 6-chloro-2,3-dimethoxypyridine donate electrons, increasing ring reactivity .
- Halogen Impact : Heavier halogens (e.g., iodine in 2,5-dichloro-4,6-diiodopyridin-3-ol) introduce greater steric bulk and polarizability, which may enhance halogen bonding but reduce thermal stability relative to chlorine .
Tautomerism and Stability
The 3H-pyridine tautomer in the target compound contrasts with the 2,6-dione system (), where dual ketones create a conjugated electron-deficient structure. The single ketone in this compound likely results in milder electron withdrawal, balancing stability and reactivity for nucleophilic attacks .
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